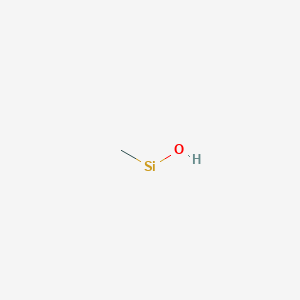
CID 6713309
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 6713309, also known as Tedizolid, is an oxazolidinone-class antibiotic. It is primarily used to treat acute bacterial skin and skin structure infections. Tedizolid is known for its effectiveness against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Tedizolid involves multiple steps. One efficient method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution to obtain an intermediate. This intermediate is then subjected to further reactions to produce Tedizolid .
Industrial Production Methods
Industrial production of Tedizolid typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques is also common to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
Tedizolid undergoes various chemical reactions, including:
Oxidation: Tedizolid can be oxidized under specific conditions to form different oxazolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups in Tedizolid, potentially altering its antibacterial properties.
Substitution: Substitution reactions, particularly on the aromatic ring, can lead to the formation of various Tedizolid analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products
The major products formed from these reactions are typically derivatives of Tedizolid with modified antibacterial properties. These derivatives are often studied for their potential use in treating different bacterial infections.
Applications De Recherche Scientifique
Tedizolid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactivity of oxazolidinones.
Biology: Investigated for its mechanism of action against Gram-positive bacteria.
Medicine: Extensively studied for its effectiveness in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Used in the development of new antibacterial agents and formulations.
Mécanisme D'action
Tedizolid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: Another oxazolidinone-class antibiotic with a similar mechanism of action.
Radezolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness
Tedizolid is unique due to its higher potency and lower required dosage compared to Linezolid. It also has a longer half-life, allowing for once-daily dosing, which improves patient compliance .
Propriétés
Numéro CAS |
18089-54-8 |
|---|---|
Formule moléculaire |
CH6OSi |
Poids moléculaire |
62.143 |
Nom IUPAC |
hydroxy(methyl)silane |
InChI |
InChI=1S/CH6OSi/c1-3-2/h2H,3H2,1H3 |
Clé InChI |
AIPVRBGBHQDAPX-UHFFFAOYSA-N |
SMILES |
C[SiH2]O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















